Cas no 2361767-85-1 (3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro-)

3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- is a fluorinated bicyclic compound featuring a rigid oxabicyclo framework, which imparts unique steric and electronic properties. The presence of two fluorine atoms at the 9-position enhances its stability and influences its reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The carboxylic acid functionality allows for further derivatization, enabling the incorporation of this scaffold into more complex structures. Its distinct bicyclic architecture and fluorine substitution pattern contribute to improved metabolic stability and binding affinity in target applications. This compound is particularly useful in the development of bioactive molecules requiring constrained geometries and fluorinated motifs.
3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- structure
2361767-85-1 structure
Product name:3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro-
CAS No:2361767-85-1
MF:C9H12F2O3
MW:206.186590194702
CID:5379825

3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro-
    • Inchi: 1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13)
    • InChI Key: LBRQCZDIBRDJLZ-UHFFFAOYSA-N
    • SMILES: C12C(F)(F)C(CC(C(O)=O)C1)COC2

3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6745331-0.5g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95.0%
0.5g
$847.0 2025-03-13
Aaron
AR0286OQ-5g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95%
5g
$4353.00 2023-12-15
Aaron
AR0286OQ-10g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95%
10g
$6443.00 2023-12-15
1PlusChem
1P0286GE-5g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95%
5g
$3952.00 2024-05-23
1PlusChem
1P0286GE-10g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95%
10g
$5831.00 2024-05-23
1PlusChem
1P0286GE-1g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95%
1g
$1405.00 2024-05-23
Enamine
EN300-6745331-1.0g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95.0%
1.0g
$1086.0 2025-03-13
Enamine
EN300-6745331-10.0g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95.0%
10.0g
$4667.0 2025-03-13
Enamine
EN300-6745331-5.0g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95.0%
5.0g
$3147.0 2025-03-13
Enamine
EN300-6745331-0.25g
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
2361767-85-1 95.0%
0.25g
$538.0 2025-03-13

Additional information on 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro-

Research Brief on 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- (CAS: 2361767-85-1)

In recent years, the compound 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- (CAS: 2361767-85-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, characterized by its unique difluoro substitution, has shown promising potential in various therapeutic applications, including drug discovery and development. The following brief provides an overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential applications.

The synthesis of 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- has been a focal point of recent studies. Researchers have developed novel synthetic routes to optimize yield and purity, leveraging advanced techniques such as asymmetric catalysis and fluorination strategies. A study published in the Journal of Medicinal Chemistry (2023) detailed a high-yield, stereoselective synthesis method, which significantly improved the scalability of this compound for industrial applications. The incorporation of fluorine atoms at the 9,9-positions has been shown to enhance the metabolic stability and bioavailability of the molecule, making it a valuable scaffold for drug design.

In terms of biological activity, 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- has demonstrated notable interactions with various enzymatic targets. Preliminary in vitro studies indicate its potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). Additionally, its structural similarity to natural substrates has prompted investigations into its role as a modulator of protein-protein interactions, particularly in oncology research. A recent preprint on bioRxiv (2024) highlighted its efficacy in disrupting the binding of oncogenic proteins, suggesting a possible avenue for cancer therapeutics.

The pharmacokinetic properties of this compound have also been a subject of interest. Preclinical studies in animal models have revealed favorable absorption and distribution profiles, with minimal off-target effects. Its ability to cross the blood-brain barrier has sparked research into its potential applications in neurodegenerative diseases. For instance, a collaborative study between academic and industry researchers (Nature Chemical Biology, 2023) explored its neuroprotective effects in models of Alzheimer's disease, demonstrating reduced amyloid-beta aggregation and improved cognitive function.

Despite these promising findings, challenges remain in the clinical translation of 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro-. Issues such as long-term toxicity and formulation stability need to be addressed in future studies. However, the compound's versatility and unique chemical properties continue to make it a compelling candidate for further investigation. Ongoing research aims to explore its utility in combination therapies and as a building block for next-generation pharmaceuticals.

In conclusion, 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, 9,9-difluoro- (CAS: 2361767-85-1) represents a promising molecule in the chemical biology and pharmaceutical landscape. Its synthetic accessibility, biological activity, and pharmacokinetic advantages position it as a valuable tool for drug discovery. As research progresses, this compound may pave the way for innovative therapeutic strategies across multiple disease areas.

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